

physical and chemical properties of tert-butyl ethyl malonate

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Compound of Interest

Compound Name: *tert-Butyl ethyl malonate*

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An In-depth Technical Guide to Tert-Butyl Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **tert-butyl ethyl malonate**. It includes detailed experimental protocols for its synthesis and purification, presented alongside key safety and handling information. The data and methodologies are structured to support advanced research and development applications.

Physical and Chemical Properties

Tert-butyl ethyl malonate is a diester of malonic acid, featuring both a tert-butyl and an ethyl group. It is a valuable reagent in organic synthesis, particularly in the preparation of substituted carboxylic acids and polysulfones.^{[1][2]} Its physical state at room temperature is a clear, colorless liquid.^{[1][2][3]}

The key physical and chemical properties of **tert-butyl ethyl malonate** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₉ H ₁₆ O ₄ ^{[4][5][6]}
Molecular Weight	188.22 g/mol ^{[4][7]}
Density	0.994 g/mL at 25 °C ^{[1][4]}
Boiling Point	83-85 °C at 8 mmHg ^{[1][4]} 98-100 °C at 22 mmHg ^[8]
Refractive Index	n _{20/D} 1.416 ^{[1][4]}
Flash Point	87 °C (189 °F) ^{[1][4][9]}
Solubility	Miscible with most common solvents; Immiscible with water. ^{[1][3][4]}
pKa (Predicted)	11.86 ± 0.46 ^{[1][2]}
CAS Number	32864-38-3 ^{[4][5][6]}

Chemical Reactivity and Stability

Tert-butyl ethyl malonate's reactivity is centered around the active methylene group (the CH₂ group flanked by two carbonyls) and the differential reactivity of its two ester groups.

- Alkylation: The acidic protons of the α -carbon can be removed by a suitable base to form a carbanion, which can then be alkylated. This is a cornerstone of the malonic ester synthesis for preparing substituted acetic acids.
- Hydrolysis/De-esterification: The ethyl and tert-butyl ester groups can be selectively cleaved under different conditions. The tert-butyl ester is labile under acidic conditions (e.g., trifluoroacetic acid), while the ethyl ester is more readily hydrolyzed under basic conditions (e.g., KOH).^[10] This differential reactivity is highly valuable in multi-step organic synthesis.
- Stability and Decomposition: The compound is sensitive to acid, which can catalyze the decomposition of the tert-butyl group.^{[2][8]} During distillation, traces of acid can lead to autocatalytic decomposition, evidenced by severe foaming.^[2] To prevent this, it is recommended that distillation apparatus be washed with a base and that a basic stabilizer

like potassium carbonate or magnesium oxide be added before heating.[2][8] The compound should be stored under an inert atmosphere.[1][2]

Experimental Protocols

The following sections detail established procedures for the synthesis and purification of **tert-butyl ethyl malonate**.

This procedure is adapted from Organic Syntheses and involves the reaction of monoethyl malonate with isobutylene.[8]

Materials:

- Monoethyl malonate (0.42 mole)
- Liquefied isobutylene (approx. 0.75 mole)
- Ether (100 mL)
- Concentrated sulfuric acid (3.5 mL)
- 500-mL heavy-walled pressure bottle
- Sodium hydroxide solution (50 g NaOH in 200 mL water)
- Ice
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: A 500-mL Pyrex heavy-walled, narrow-mouthed pressure bottle is charged with 100 mL of ether and 3.5 mL of concentrated sulfuric acid. The solution is cooled to 5°C in an ice bath.[8]
- Addition of Reactants: 56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (about 0.75 mole) of liquefied isobutylene are added to the cooled solution.[8]

- Reaction: The bottle is immediately sealed with a rubber stopper, which is securely clamped. The mixture is then shaken mechanically at room temperature overnight.[8]
- Workup: The bottle is chilled in an ice-salt bath before opening. The reaction mixture is poured into a 1-L Erlenmeyer flask containing a cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.[8]
- Extraction: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous portion is extracted twice with 75-mL portions of ether.[8]
- Drying: The combined organic layers are dried over anhydrous magnesium sulfate.[8]

Materials:

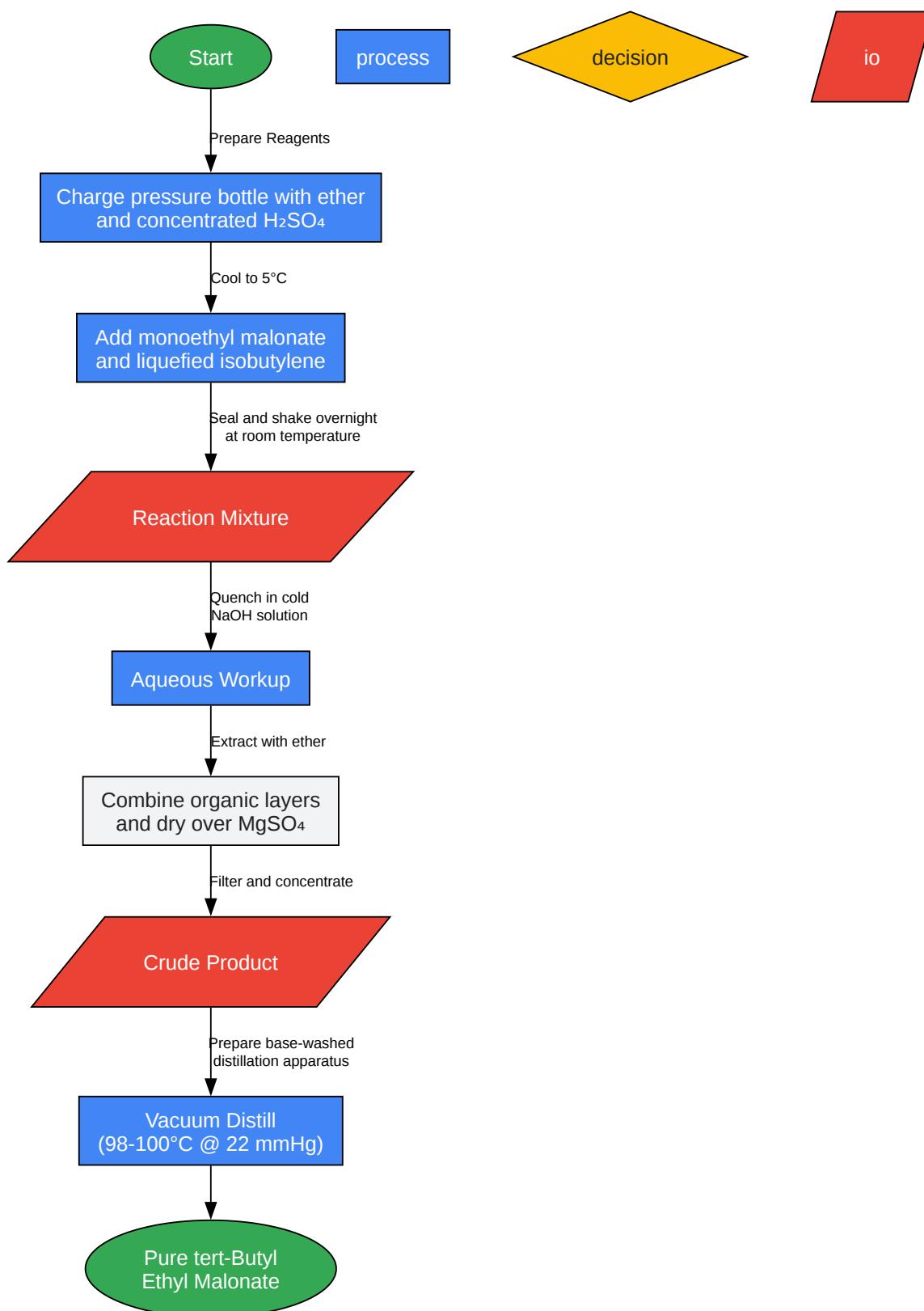
- Dried crude product from synthesis
- Distillation apparatus with a 10-cm Vigreux column
- Potassium carbonate or magnesium oxide (optional, as a stabilizer)[2][8]
- Vacuum source

Procedure:

- Apparatus Preparation: The distillation apparatus must be thoroughly cleaned. It is essential to wash the glassware with a sodium hydroxide solution, followed by rinsing and drying, to remove any acidic residues that could cause decomposition of the product.[2][8]
- Distillation Setup: The dried ether solution is concentrated in a round-bottomed flask. A small amount of potassium carbonate or magnesium oxide is recommended to be added before distillation to inhibit decomposition.[2][8]
- Fractional Distillation: The crude product is distilled at reduced pressure through a 10-cm Vigreux column.[8]
- Collection: The fraction distilling at 98–100°C/22 mmHg or 107–109°C/24 mm is collected.[8] The expected yield is typically in the range of 53–58%. [8]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process described above.

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Caption: Experimental workflow for the synthesis and purification of **tert-butyl ethyl malonate**.

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